Nickel(II)bromide hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

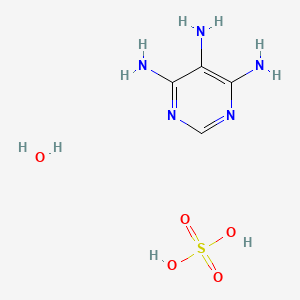

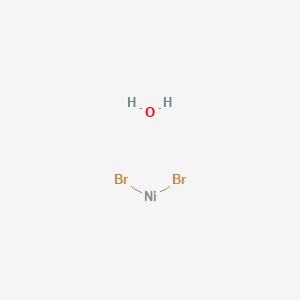

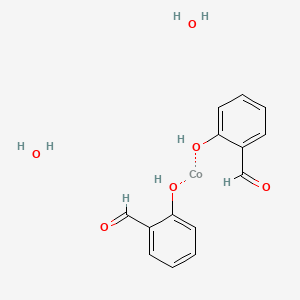

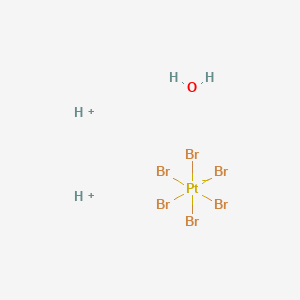

Nickel(II) bromide hydrate, also known as Nickel dibromide hydrate or Nickelous bromide, is a compound with the chemical formula NiBr2 · xH2O . The value of x can be 0 for the anhydrous material, as well as 2, 3, or 6 for the three known hydrate forms . The anhydrous material is a yellow-brown solid .

Molecular Structure Analysis

The structure of Nickel(II) bromide varies with the degree of hydration. In all cases, the Nickel(II) ion adopts an octahedral molecular geometry . The anhydrous NiBr2 adopts the hexagonal cadmium chloride structure . The interatomic distance for Ni-Br is 2.52—2.58 Å .Chemical Reactions Analysis

Nickel(II) bromide hydrate can participate in various chemical reactions. For instance, it can react with water to form Nickel(II) Hydroxide and Hydrogen Bromide .Physical And Chemical Properties Analysis

Nickel(II) bromide hydrate is a yellow-brown crystalline material . It has a molecular weight of 218.50 (anhydrous basis) . It has a melting point of 963 °C and a density of 5.10 g/cm3 .科学的研究の応用

1. Battery Technology

Nickel hydroxides, closely related to Nickel(II) bromide hydrate, play a significant role in battery technology. They are pivotal in the engineering of batteries due to their unique physical properties, including magnetic, vibrational, optical, electrical, and mechanical properties (Hall et al., 2015).

2. Catalytic Applications

Nickel(II) bromide hydrate derivatives have shown potential in catalysis. For instance, nickel hydrides derived from Nickel(II) bromide have been used in hydrodehalogenation reactions, showcasing their utility in organic synthesis (Wang et al., 2018). Additionally, nickel complexes based on Nickel(II) bromide have demonstrated catalytic efficiency in Suzuki–Miyaura cross-coupling reactions (Suganthy et al., 2016).

3. Nanoparticle Formation

Nickel(II) bromide hydrate is instrumental in the synthesis of nickel nanoparticles. These nanoparticles have various applications, including acting as efficient catalysts in chemical reactions and possibly in nanotechnology (Jiang et al., 2013).

4. Water Treatment

In the field of environmental science, Nickel(II) bromide hydrate-related compounds have been utilized for water treatment. For example, the adsorption of Nickel(II) from water using activated carbon derived from biomass, where Nickel(II) is a form of pollution that needs to be removed (Krishnan et al., 2011).

5. Polymerization Processes

Nickel(II) bromide hydrate derivatives have been used in polymerization processes to produce materials like branched polyethylene. Such applications are crucial in the field of materials science and engineering (Yue et al., 2014).

作用機序

- The primary target of Nickel(II) bromide hydrate is the molecular and cellular environment within which it interacts. Specifically, it forms complexes by coordinating with bromine atoms and water molecules through a process known as chelation . Chelation allows Nickel(II) bromide hydrate to bind to other molecules, resulting in the formation of stable complexes.

Target of Action

Safety and Hazards

Nickel(II) bromide hydrate may cause an allergic skin reaction, cancer by inhalation, and is suspected of causing genetic defects . It may damage the unborn child and cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

特性

IUPAC Name |

dibromonickel;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJMXNQEJAVYNB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ni](Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H2NiO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7789-49-3, 207569-11-7 |

Source

|

| Record name | Nickel bromide (NiBr2), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel bromide (NiBr2), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207569-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3421034.png)